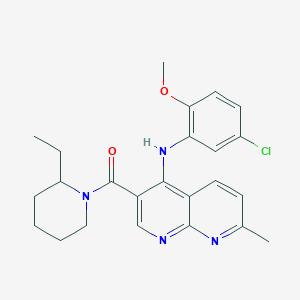
5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide is a complex organic compound with a molecular formula of C19H18N2O3S. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics. The presence of the quinoline moiety in its structure further enhances its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene core and introduce the formyl and methyl groups through electrophilic substitution reactions. The quinoline moiety can be attached via nucleophilic substitution reactions using appropriate quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Carboxy-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide.
Reduction: 5-Hydroxymethyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the quinoline moiety.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for antimicrobial and anticancer activities. The thiophene ring can interact with various enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
5-Formyl-4-methylthiophene-2-carboxamide: Lacks the quinoline moiety, resulting in different biological activities.
N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide:
Uniqueness
The uniqueness of 5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide lies in its combined structural features, which confer a wide range of chemical reactivity and biological activities. The presence of both the thiophene and quinoline moieties makes it a versatile compound for various scientific and industrial applications.
特性
IUPAC Name |
5-formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-11-16(25-17(13)12-22)19(23)21-9-4-10-24-15-7-2-5-14-6-3-8-20-18(14)15/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYVLKGNWCGRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCCCOC2=CC=CC3=C2N=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2767369.png)
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2767370.png)
![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)-3-nitrobenzylidene)acetohydrazide](/img/structure/B2767372.png)

![1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2767375.png)

![7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767377.png)
![2-Chloro-N-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2767378.png)



